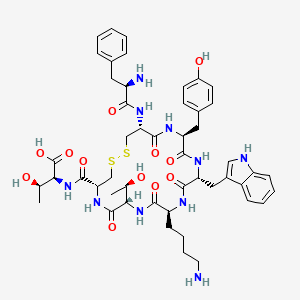
Tyr3-Octreotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyr3-Octreotate is a synthetic peptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. It is primarily used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors that express somatostatin receptors. This compound is known for its high affinity for somatostatin receptor subtype 2, making it an effective agent in targeting and treating these tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyr3-Octreotate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product undergoes rigorous quality control to ensure purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Tyr3-Octreotate undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Radiolabeling with isotopes like Lutetium-177 or Copper-64 for imaging and therapeutic purposes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Radiolabeling: Chelating agents like DOTA (tetraxetan) are used to bind the radioactive isotopes
Major Products Formed
Radiolabeled this compound: Used in imaging and therapy of neuroendocrine tumors.
Oxidized and Reduced Forms: Depending on the redox conditions applied
Wissenschaftliche Forschungsanwendungen
Tyr3-Octreotate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide synthesis and radiolabeling techniques.
Biology: Investigates the role of somatostatin receptors in various physiological processes.
Medicine: Primarily used in PRRT for treating neuroendocrine tumors. .
Industry: Employed in the development of diagnostic and therapeutic radiopharmaceuticals
Wirkmechanismus
Tyr3-Octreotate exerts its effects by binding to somatostatin receptors, particularly subtype 2, on the surface of neuroendocrine tumor cells. This binding triggers receptor-mediated endocytosis, allowing the radiolabeled compound to enter the cells. The radioactive isotopes then emit radiation, causing double-strand DNA breaks and inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octreotide: Another somatostatin analogue used in treating acromegaly and neuroendocrine tumors.
Lanreotide: Similar to octreotide, used in long-term treatment of acromegaly.
Vapreotide: Used in managing acute variceal bleeding in cirrhotic patients
Uniqueness
Tyr3-Octreotate is unique due to its high affinity for somatostatin receptor subtype 2 and its effectiveness in PRRT. Compared to other analogues, it shows better tumor uptake and longer residence times, making it a preferred choice for treating neuroendocrine tumors .
Eigenschaften
Molekularformel |
C49H64N10O12S2 |
|---|---|
Molekulargewicht |
1049.2 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |
InChI-Schlüssel |
QGZGIBMEBJNHKH-XNHQACNRSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


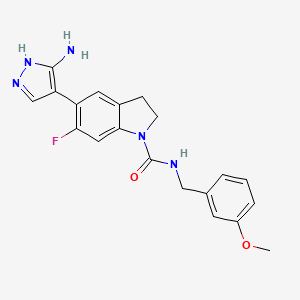
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
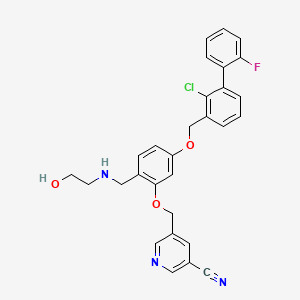

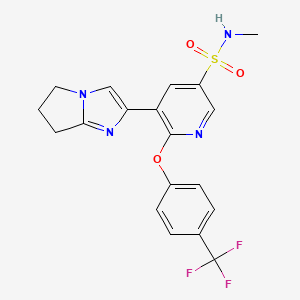
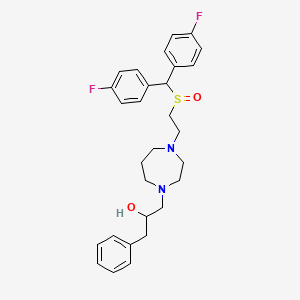
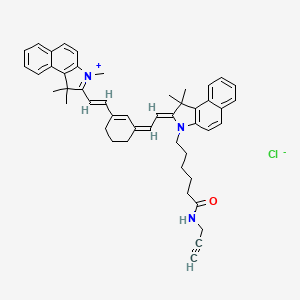
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
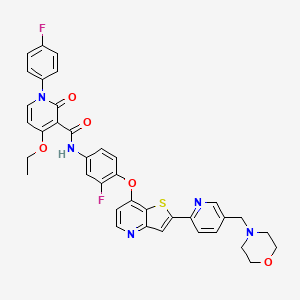
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
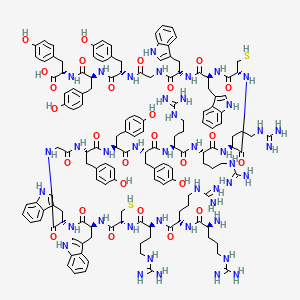
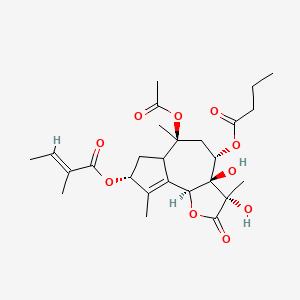
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
